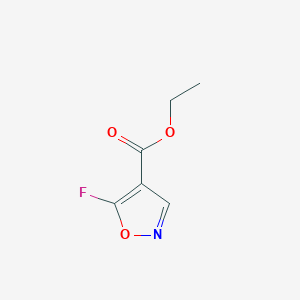
Ethyl 5-fluoroisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluoroisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoroisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding 3,5-disubstituted isoxazole . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoroisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include TEMPO, n-BuLi, molecular iodine, and hydroxylamine . The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenylacetylene yields 3,5-disubstituted isoxazole .
Scientific Research Applications
Ethyl 5-fluoroisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoroisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5-fluoroisoxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
These compounds share a similar isoxazole core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
Ethyl 5-fluoroisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H6FNO3
- Molecular Weight : Approximately 175.13 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The fluorine atom in the isoxazole ring is believed to enhance the compound's lipophilicity and biological activity, making it an attractive candidate for drug development.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound and related compounds. For instance, derivatives of isoxazoles have shown promising results in inhibiting various cancer cell lines. A notable study found that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM against breast and lung cancer cell lines, indicating moderate to high cytotoxicity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Inducing apoptosis through caspase activation.
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth.
Data Table: Comparison of Biological Activities
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | Breast (MCF-7) | Apoptosis induction |
| Ethyl 4-fluoroisoxazole-3-carboxylate | 25 | Lung (A-549) | G2/M phase arrest |
| Ethyl 2-aminoisoxazole | 20 | Fibrosarcoma (HT-1080) | Caspase activation |
Case Studies
-
Case Study on Anticancer Activity :
In a study published in MDPI, this compound was tested against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth . -
Structure-Based Drug Design :
Another research highlighted the use of structure-based design methodologies to optimize derivatives of ethyl 5-fluoroisoxazole for enhanced biological activity. This approach allowed for targeted modifications that improved potency against specific cancer types .
Properties
Molecular Formula |
C6H6FNO3 |
|---|---|
Molecular Weight |
159.11 g/mol |
IUPAC Name |
ethyl 5-fluoro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H6FNO3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2H2,1H3 |
InChI Key |
GRJVZGHMZNALLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















